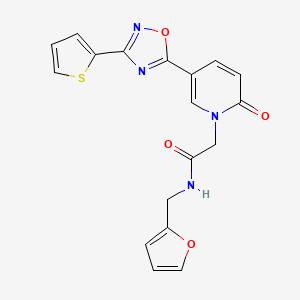
N-(furan-2-ylmethyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(furan-2-ylmethyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C18H14N4O4S and its molecular weight is 382.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(furan-2-ylmethyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a furan ring, a thiophene moiety, and an oxadiazole structure, which contribute to its biological activity. The molecular formula is C18H14N4O4S, and it has a molecular weight of 382.4 g/mol .
Antimicrobial Properties
Research indicates that compounds containing oxadiazole and thiophene derivatives exhibit notable antimicrobial activities. For example, derivatives of 1,2,4-oxadiazole have shown effectiveness against strains of Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) as low as 0.045 µg/mL for some derivatives . The presence of the thiophene ring in this compound suggests a potential for similar or enhanced activity against resistant bacterial strains.
Cytotoxicity Studies
In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various human tumor cell lines. For instance, compounds derived from pyridine and oxadiazole structures have been tested against cell lines such as LCLC-103H and A-427, showing promising results in inhibiting cell proliferation . The structural complexity of this compound may enhance its interaction with biological targets involved in cancer cell metabolism.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural components:
| Structural Component | Function |
|---|---|
| Furan ring | Enhances electron density; may interact with biological targets. |
| Thiophene moiety | Contributes to lipophilicity; may improve membrane permeability. |
| Oxadiazole group | Implicated in antimicrobial activity; provides bioactivity through interaction with cellular targets. |
Study 1: Antitubercular Activity
A recent study evaluated the antitubercular activity of various oxadiazole derivatives. Among them, compounds similar to this compound demonstrated significant activity against Mtb strains . The study highlighted the importance of the oxadiazole structure in enhancing the bioavailability and stability of these compounds.
Study 2: Cytotoxicity Against Tumor Cells
Another investigation focused on the cytotoxic effects of related compounds on human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potential for development as anticancer agents . The presence of the thiophene and furan rings was noted to play a crucial role in modulating these effects.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-oxo-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4S/c23-15(19-9-13-3-1-7-25-13)11-22-10-12(5-6-16(22)24)18-20-17(21-26-18)14-4-2-8-27-14/h1-8,10H,9,11H2,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIRQRMGJHLSBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














